molecular formula C10H21O5P B104338 tert-Butyl diethylphosphonoacetate CAS No. 27784-76-5

tert-Butyl diethylphosphonoacetate

Cat. No.: B104338
CAS No.: 27784-76-5
M. Wt: 252.24 g/mol
InChI Key: NFEGNISFSSLEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl diethylphosphonoacetate (CAS 27784-76-5, molecular formula C10H21O5P, molecular weight 252.24 g/mol) is a phosphonate ester widely employed in organic synthesis. It serves as a critical precursor for synthesizing histone deacetylase (HDAC) inhibitors and other bioactive compounds . Structurally, it consists of a tert-butyl ester group and a diethyl phosphonate moiety, enabling its participation in key reactions such as the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated esters .

The compound is synthesized via nucleophilic substitution between triethyl phosphite and tert-butyl bromoacetate under nitrogen at 90°C, achieving a 97% yield with >98% purity . Its stability under standard storage conditions and compatibility with diverse solvents (e.g., THF, DMF) make it a versatile reagent in medicinal chemistry and asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl diethylphosphonoacetate can be synthesized through the reaction of tert-butyl bromoacetate with triethyl phosphite . The process involves warming triethyl phosphite to 90°C under a nitrogen atmosphere in a three-necked round-bottomed flask. tert-Butyl bromoacetate is then added dropwise over two hours. The mixture is stirred at 90°C for about four hours and then cooled to room temperature. The resulting mixture is distilled under vacuum to remove low-boiling compounds, yielding this compound as a colorless liquid with a 97% yield .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring the reaction conditions are carefully controlled to maintain high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl diethylphosphonoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Precursor for HDAC Inhibitors

tert-Butyl diethylphosphonoacetate is recognized as an important precursor for the synthesis of HDAC inhibitors, which have gained attention for their potential in cancer therapy. These inhibitors work by interfering with the function of histone deacetylases, enzymes that play a crucial role in regulating gene expression and are often overactive in cancer cells. The compound facilitates the formation of amidopropenyl hydroxamate derivatives, which exhibit potent HDAC inhibitory activity .

1.2. Synthesis of Phosphopeptide Mimics

The compound has also been employed in the synthesis of phosphopeptide mimetics that target specific signaling pathways involved in cancer progression. For example, it has been utilized to create prodrugs that inhibit the phosphorylation of Stat3, a transcription factor implicated in various malignancies. These prodrugs demonstrate selective inhibition without cytotoxic effects on normal cells, highlighting their therapeutic potential .

Agricultural Applications

2.1. Crop Protection

In addition to its medicinal uses, this compound has applications in agricultural chemistry, particularly in crop protection formulations. Its phosphonate structure allows it to be used as an active ingredient in herbicides and pesticides, providing effective control over various pests and diseases affecting crops .

Synthesis and Reactivity

3.1. Reaction Mechanisms

The compound participates in several chemical reactions that enhance its utility as a building block in organic synthesis:

  • Horner-Wadsworth-Emmons Reaction : This reaction involves the formation of alkenes from phosphonate esters and aldehydes or ketones, allowing for the creation of complex molecular architectures suitable for drug development .
  • Synthesis of Vitamin D Analogues : It has been used to prepare hydroxymethylated dihydroxyvitamin D3 analogs, which are being investigated for their antitumor properties .

Case Studies and Research Findings

StudyFindings
Liu et al., 2009Investigated the cytotoxicity of new cryptophycin analogues synthesized using this compound as a key intermediate, demonstrating its role in developing potential anticancer agents .
Nature Study, 2020Explored sterically demanding lysine analogs synthesized via this compound to inhibit Stat3 phosphorylation effectively, showcasing its application in targeted cancer therapies .

Mechanism of Action

The mechanism by which tert-butyl diethylphosphonoacetate exerts its effects involves its role as a reactant in various chemical reactions. It acts as a nucleophile in substitution reactions, facilitating the formation of carbon-carbon bonds. In biological systems, it targets the Src homology 2 domain of Stat 3, influencing signal transduction pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: tert-Butyl Phosphonoacetate Derivatives

tert-Butyl O,O-dimethylphosphonoacetate (CAS 62327-21-3)

  • Molecular Formula : C8H17O5P
  • Molecular Weight : 224.19 g/mol
  • Key Differences: Substituents: Methyl groups replace ethyl groups on the phosphonate moiety. Reactivity: Dimethyl esters are less sterically hindered, which may accelerate nucleophilic reactions but reduce selectivity in certain coupling reactions .
Property tert-Butyl Diethylphosphonoacetate tert-Butyl Dimethylphosphonoacetate
CAS Number 27784-76-5 62327-21-3
Molecular Weight 252.24 g/mol 224.19 g/mol
Ester Groups Diethyl Dimethyl
Boiling Point Not reported Likely lower due to reduced bulk
Synthetic Applications HDAC inhibitors, α,β-unsaturated esters Less prevalent in literature

Diethyl (Boc-methyl)phosphonate

  • Synonyms: Diethyl tert-butoxycarbonylmethanephosphonate
  • Key Role: A protected variant of this compound, used in peptide and carbohydrate chemistry to introduce phosphonate groups without side reactions .

Functional Analogues: Other Phosphonate Esters

Benzyl Dimethylphosphonoacetate

  • Key Differences :
    • Benzyl ester group replaces tert-butyl, altering solubility (more lipophilic) and stability (benzyl groups are acid-labile).
    • Applications: Less common in medicinal chemistry due to challenges in deprotection under mild conditions .

tert-Butyl Chloroacetate (CAS 367-21-1262)

  • Key Differences :
    • Chloride substituent instead of phosphonate, limiting its utility in HWE reactions.
    • Primarily used as an alkylating agent rather than a coupling reagent .

Horner-Wadsworth-Emmons Reaction

  • This compound: Forms α,β-unsaturated esters with high stereoselectivity. For example, it reacts with aldehydes (e.g., benzaldehyde) in the presence of MeMgBr to yield tert-butyl (E)-4-phenylbut-2-enoate .
  • Dimethyl Analogue : Faster reaction kinetics due to reduced steric bulk but may compromise selectivity in complex systems .

Stability and Handling

  • Both diethyl and dimethyl derivatives are stable under inert conditions but require protection from moisture to prevent hydrolysis.

Case Studies

Synthesis of Antimetastatic Agents: this compound was used to prepare tert-butyl 3-(2,6-dichlorophenyl)-2-(diethoxyphosphoryl)propanoate (Compound 14), a precursor in the synthesis of septin-4 covalent binders with antimetastatic activity in melanoma models .

Asymmetric Synthesis : In the preparation of (+)-preussin derivatives, the compound enabled the formation of key intermediates via Mg-mediated coupling, demonstrating its versatility in stereocontrolled syntheses .

Commercial Availability

  • Suppliers: Santa Cruz Biotechnology (5 g for $120), TCI Chemicals (5 g for $4600), Spectrum Chemical .
  • Pricing : The diethyl variant is more cost-effective for large-scale applications compared to niche dimethyl derivatives .

Biological Activity

tert-Butyl diethylphosphonoacetate (CAS Number: 27784-76-5) is an organophosphorus compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This compound features a tert-butyl group and two ethyl groups attached to a phosphonate moiety, which enhances its reactivity and steric properties. This article explores the biological activity of this compound, focusing on its role in drug development, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₃₁O₄P
  • Molecular Weight : 252.24 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 274.7 °C
  • Flash Point : 155.1 °C

This compound acts primarily as a nucleophile in various chemical reactions, facilitating the formation of carbon-carbon double bonds and other functional groups. Its ability to serve as a precursor in synthetic pathways makes it valuable for developing potential therapeutic agents, including inhibitors targeting specific proteins involved in disease processes.

Applications in Drug Development

  • Synthesis of Antitumor Agents :
    • The compound has been utilized as a carbanion precursor in the synthesis of hydroxymethylated dihydroxyvitamin D3 analogs, which exhibit potential antitumor properties.
    • It has also been involved in the synthesis of DPP4 inhibitors, such as ABT-341, which are relevant for treating diabetes.
  • Histone Deacetylase Inhibition :
    • This compound serves as a key starting material for compounds studied as human histone deacetylase (HDAC) inhibitors. HDACs play crucial roles in gene regulation, and their inhibition can lead to altered expression of genes involved in cancer progression .
  • Targeting Protein Domains :
    • Researchers have incorporated this compound into prodrugs designed to target specific protein domains, such as the Src homology 2 (SH2) domain of Stat3, which is implicated in various cancers. These prodrugs can inhibit the phosphorylation of Stat3, thereby disrupting its signaling pathways and potentially leading to cancer cell apoptosis .

Case Study 1: Inhibition of Stat3 Phosphorylation

A study demonstrated that phosphopeptide mimics designed from this compound effectively inhibited the phosphorylation of Stat3 at Tyr705 in cancer cell lines. The prodrugs exhibited selectivity for Stat3 over other SH2 domain-containing proteins, indicating their potential as targeted therapies .

Case Study 2: HDAC Inhibition

Research indicated that derivatives of this compound showed significant activity against HDACs, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with cancer cell growth suppression .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Diethyl PhosphonoacetateTwo ethyl groups attached to phosphonateCommonly used in various organic reactions
Triethyl PhosphateThree ethyl groups attached to phosphateOften used as a solvent and reagent
Methyl PhosphonoacetateMethyl group instead of tert-butylLess sterically hindered, leading to different reactivity patterns

The unique combination of a tert-butyl group with two ethyl groups enhances the steric properties and reactivity of this compound compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl diethylphosphonoacetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via phosphorylation of tert-butyl acetate derivatives. A common route involves reacting diethyl phosphite with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride in THF) to form the phosphonoacetate ester . Reaction temperature (optimized at 0–5°C), solvent polarity, and stoichiometric ratios of reagents are critical for minimizing side reactions (e.g., hydrolysis or over-phosphorylation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Use a face shield during bulk transfers .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Analysis : 1H^{1}\text{H}-NMR should show characteristic peaks: δ ~1.2–1.4 ppm (t, 6H, P-O-CH2_2CH3_3), δ ~1.4 ppm (s, 9H, tert-butyl), and δ ~3.6–4.2 ppm (m, 4H, P-O-CH2_2) .
  • Mass Spectrometry : ESI-MS should display [M+Na]+^+ at m/z 275.1 (C10_{10}H21_{21}O5_5P, theoretical 252.24 g/mol) .

Advanced Research Questions

Q. How does the tert-butyl group in this compound influence its reactivity in Horner-Wadsworth-Emmons (HWE) olefination reactions?

  • Methodological Answer : The tert-butyl group acts as a steric shield, stabilizing the phosphonate intermediate and reducing side reactions (e.g., β-elimination). Comparative studies with methyl or ethyl esters show higher yields (75–90%) for tert-butyl derivatives in HWE reactions due to enhanced solubility in non-polar solvents (e.g., toluene) and slower hydrolysis rates .

Q. What experimental design strategies optimize this compound’s use in stereoselective alkene synthesis?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (THF, DCM) to stabilize the ylide intermediate.
  • Temperature Control : Maintain −78°C during ylide formation to prevent racemization.
  • Substrate Scope : Test aldehydes with varying electronic profiles (electron-deficient vs. electron-rich) to assess stereoselectivity. Statistical tools (e.g., DoE) can identify critical factors (e.g., base strength, reaction time) .

Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound under acidic vs. basic conditions?

  • Methodological Answer : Contradictions arise from solvent effects and counterion interactions. For example:

  • Acidic Hydrolysis (HCl/THF) : Rapid cleavage of the tert-butyl ester occurs (t1/2_{1/2} ~2 h at 25°C), but the phosphonate group remains intact.
  • Basic Hydrolysis (NaOH/MeOH) : Both ester and phosphonate groups hydrolyze, forming phosphoric acid derivatives. Use 31P^{31}\text{P}-NMR to monitor intermediate species and adjust pH to control selectivity .

Q. What advanced techniques characterize the dynamic conformational behavior of this compound in solution?

  • Methodological Answer :

  • Low-Temperature NMR : Resolve rotational barriers of the tert-butyl group (ΔG^\ddagger ~10–12 kcal/mol) .
  • DFT Calculations : Model solvent effects (e.g., explicit THF molecules) to explain equatorial vs. axial conformer stability. Benchmarked against crystallographic data .

Q. Safety and Stability

Q. What are the long-term storage recommendations for this compound to prevent degradation?

  • Methodological Answer : Store in airtight containers under nitrogen at −20°C. Avoid exposure to moisture (hydrolysis risk) and light (UV-induced radical reactions). Conduct quarterly purity checks via TLC (Rf_f ~0.5 in 30% ethyl acetate/hexane) .

Q. How does this compound’s stability compare to analogous phosphonates (e.g., dimethyl or diphenyl derivatives) under oxidative conditions?

  • Methodological Answer : The tert-butyl group provides superior oxidative stability compared to methyl groups (prone to radical chain reactions). In accelerated aging tests (40°C, O2_2 atmosphere), tert-butyl derivatives retain >90% integrity after 30 days, whereas dimethyl analogs degrade by ~40% .

Properties

IUPAC Name

tert-butyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEGNISFSSLEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378639
Record name tert-Butyl diethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27784-76-5
Record name tert-Butyl diethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Diethylphosphonoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name t-Butyl diethyl phosphonoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethyl phosphite (485 g) is warmed up to 90° C. under N2 atmosphere in a three-necked round-bottomed flask, and t-butyl bromoacetate (541 g) is added dropwise into the system within 2 h. Then the mixture is kept stirring at 90° C. for around 4 h, and then cooled to room temperature. The obtained mixture is distilled under vacuo to remove compounds with low boiling point, and the residue is collected as a colorless liquid compound 5 in 97% yield (680 g) and >98% GC purity.
Quantity
485 g
Type
reactant
Reaction Step One
Quantity
541 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl diethylphosphonoacetate (75.0 g, 297.32 mmol) was added dropwise to a suspension of sodium hydride (8.03 g, 334.58 mmol) in DMF (450 mL) at 0° C. under nitrogen. The mixture was stirred at 0° C. for 0.5 h and at room temperature for 0.5 h. 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (20.68 g, 74.34 mmol) in DMF (50 mL) was added dropwise to the reaction mixture and the reaction was heated to 60° C. and stirred for 16 h. The reaction was cooled to room temperature, poured into H2O and extracted with ethyl acetate. The organic layers were combined and washed with water. The organic layer was dried, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (ethyl acetate/hexane, 3:7) to give 4-[2-tert-Butoxycarbonyl -2-(diethoxy-phosphoryl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester and unreacted t-butyl diethylphosphonoacetate. The product was 47% pure by HPLC. The product was further purified by vacuum distillation to give 77% purity. This mixture was taken on to the next reaction.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
20.68 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl diethylphosphonoacetate
tert-Butyl diethylphosphonoacetate
tert-Butyl diethylphosphonoacetate
tert-Butyl diethylphosphonoacetate
tert-Butyl diethylphosphonoacetate
tert-Butyl diethylphosphonoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.